molecular formula C24H21ClN2O3 B12464679 3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B12464679
M. Wt: 420.9 g/mol
InChI Key: REFZTIFDGJBHLW-UHFFFAOYSA-N
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Description

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C24H21ClN2O3 This compound is known for its unique chemical structure, which includes a benzoxazole ring, a chlorophenyl group, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent attachment of the butoxybenzamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and chlorophenyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(4-chlorophenyl)-4-nitrobenzamide

Uniqueness

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of the benzoxazole ring and the butoxybenzamide moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

3-butoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C24H21ClN2O3/c1-2-3-13-29-20-6-4-5-17(14-20)23(28)26-19-11-12-22-21(15-19)27-24(30-22)16-7-9-18(25)10-8-16/h4-12,14-15H,2-3,13H2,1H3,(H,26,28)

InChI Key

REFZTIFDGJBHLW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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